molecular formula C23H15F2N3 B2355744 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-27-6

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2355744
CAS RN: 932329-27-6
M. Wt: 371.391
InChI Key: VYSRYXBWHFPMSA-UHFFFAOYSA-N
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Description

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, also known as FPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photophysical and Electrochemical Properties

Research indicates that the introduction of fluorine atoms into the pyrazoloquinoline molecule modifies several of its properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. Fluorine's distance-dependent electron-withdrawing effect can tune the basicity of the molecule, leading to increased resistance to proton donors and preserving high fluorescence yield even in the presence of strong proton donors like TFA (Szlachcic & Uchacz, 2018).

Reversible Quenching of Fluorescence

Pyrazoloquinoline derivatives exhibit efficient quenching processes in the presence of protic acid, which is reversible and can be fully recovered, indicating potential for use in fluorescence-based sensors (Mu et al., 2010).

Molecular Sensors

The chromophore 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline is highlighted for its versatility in constructing brightly fluorescent molecular sensors. It allows integration into systems for metal ion recognition, demonstrating favorable signaling features (Rurack et al., 2002).

Light-emitting Devices

Several studies focus on the synthesis and evaluation of pyrazoloquinoline derivatives for their application in organic light-emitting diodes (OLEDs). These compounds exhibit strong fluorescence in solution and solid state, with potential for use as dye chromophores in OLEDs due to their ability to achieve significant brightness and cover a wide spectral range of electroluminescence (Gondek et al., 2008).

Interaction with Proteins and Cell Imaging

Derivatives of pyrazoloquinoline have been synthesized and studied for their interactions with proteins, demonstrating potential applications in mammalian cell imaging. These derivatives exhibit staining properties to cultured HeLa cells, suggesting their use as fluorophores that can bind with protein molecules (Majumdar et al., 2014).

properties

IUPAC Name

8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSRYXBWHFPMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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